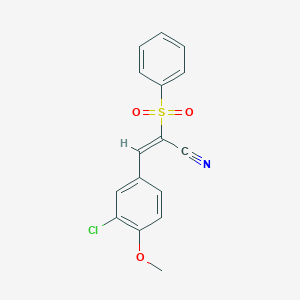

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, commonly referred to as BCPP, is a versatile synthetic compound that has been used in a variety of laboratory experiments. It is a member of the class of compounds known as nitriles, and has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

1. Crystal Structure and Conformation

The compound has been studied for its role in the crystal structure and conformation of arylsulfonamide para-alkoxychalcones. Research reveals that variations in molecular conformations and crystallographic symmetry can be observed in related structures. The inclusion of specific groups affects the conformation and crystal packing, which is stabilized by weak C-H...π and π-π interactions in some analogs (de Castro et al., 2013).

2. Synthesis of Sulfonyl Chlorides

This compound has been involved in the synthesis of various sulfonyl chlorides. Research indicates that functionalized sulfides can be prepared easily from related compounds, showcasing the versatility of this chemical in synthetic chemistry (Kim, Ko & Kim, 1992).

3. Application in Organic Synthesis

Studies show its application in the synthesis and Diels-Alder reactions of related compounds. The research highlights its role in the generation of specific chemical structures, indicating its importance in organic synthesis (Adams et al., 1998).

4. Photodynamic Therapy Application

The compound has been utilized in the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield. Its derivatives have shown potential in photodynamic therapy applications, especially in the treatment of cancer, due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat & Öztürk, 2020).

5. Catalysis in Polymerization

Research involving palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene showcases the potential of this compound in polymer science. It is implicated in the formation of high molecular weight polymers, highlighting its role in catalysis (Skupov et al., 2007).

6. Antifungal Applications

A study on the synthesis of novel azetidin-2-ones using derivatives of this compound revealed potent antifungal activity against specific fungi. This indicates its potential use in developing new antifungal agents (Gupta & Halve, 2015).

7. Selective Oxidation in Organic Chemistry

The compound has been used in studies focusing on the selective oxidation of hydrocarbons by aqueous platinum salts. It provides insights into the mechanism and selectivity of these oxidation processes, which are crucial in organic synthesis and industrial applications (Labinger et al., 1993).

8. Tautomerisation Studies

Research involving substituent effects on tautomerisation constants of alkylaryltriazenes includes the use of this compound. These studies provide valuable information on the tautomerisation process, which is significant in understanding chemical equilibria and reactions (Kelly, Murray & Sinnott, 1982).

properties

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRROKCUUSYXJR-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2885544.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885549.png)

![(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride](/img/structure/B2885550.png)